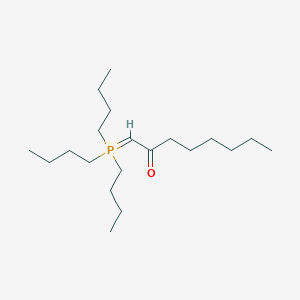
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one is a chemical compound known for its unique structure and reactivity. It belongs to the class of phosphoranes, which are compounds containing a phosphorus atom bonded to four organic groups and one double-bonded substituent. This compound is particularly interesting due to its applications in organic synthesis and its role as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one typically involves the reaction of tributylphosphine with an appropriate carbonyl compound under controlled conditions. One common method is the Wittig reaction, where the phosphorane reacts with a carbonyl compound to form an alkene and a phosphine oxide byproduct. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and may require the presence of a base such as sodium hydride to deprotonate the phosphorane and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where one of the organic groups attached to the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may play a role in the development of pharmaceuticals through its use in the synthesis of drug intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one involves its role as a nucleophile in various chemical reactions. The phosphorus atom in the compound has a lone pair of electrons that can attack electrophilic centers in other molecules, facilitating reactions such as the Wittig reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center being attacked.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Triphenyl-lambda~5~-phosphanylidene)propan-2-one: Similar in structure but with phenyl groups instead of butyl groups.
(Tributylphosphoranylidene)acetonitrile: Another phosphorane with a nitrile group instead of a ketone.
Uniqueness
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one is unique due to its specific combination of butyl groups and an octan-2-one backbone, which imparts distinct reactivity and properties compared to other phosphoranes. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
60886-60-4 |
|---|---|
Molekularformel |
C20H41OP |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
1-(tributyl-λ5-phosphanylidene)octan-2-one |
InChI |
InChI=1S/C20H41OP/c1-5-9-13-14-15-20(21)19-22(16-10-6-2,17-11-7-3)18-12-8-4/h19H,5-18H2,1-4H3 |
InChI-Schlüssel |
BSPHEPKKTQDOPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C=P(CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


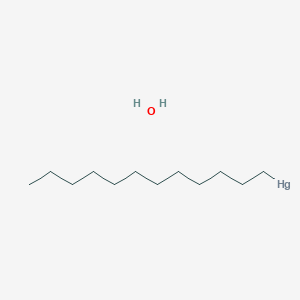


![4-Bromo-2-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B14611567.png)
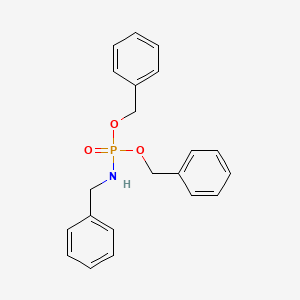
![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
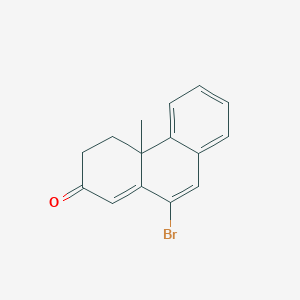
![[(2R,3R)-3-methyloxiran-2-yl]methanol](/img/structure/B14611584.png)
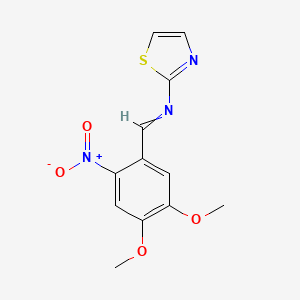
![1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole](/img/structure/B14611589.png)
![5-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-2H-1,3-benzodioxole](/img/structure/B14611590.png)



